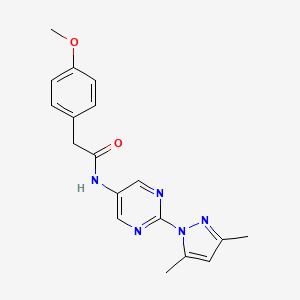

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide

Beschreibung

The compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide features a pyrimidine ring substituted at the 2-position with a 3,5-dimethylpyrazole moiety and at the 5-position with an acetamide group bearing a 4-methoxyphenyl substituent. This structure combines heterocyclic and aromatic systems, which are common in pharmaceuticals targeting enzymes or receptors.

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-12-8-13(2)23(22-12)18-19-10-15(11-20-18)21-17(24)9-14-4-6-16(25-3)7-5-14/h4-8,10-11H,9H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRGPUCFWYRABB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

Pyrimidine ring synthesis: The pyrazole derivative is then reacted with a pyrimidine precursor to form the desired pyrimidine ring.

Acetamide formation: Finally, the pyrimidine-pyrazole intermediate is reacted with 4-methoxyphenylacetic acid to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Analyse Chemischer Reaktionen

Key Synthetic Pathways:

-

Pyrimidine Ring Formation :

-

Cyclocondensation of 3,5-dimethylpyrazole with 2,4,6-trichloropyrimidine under basic conditions forms the 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine scaffold .

-

Subsequent substitution at the pyrimidine C5 position with a 4-methoxyphenylacetamide group via nucleophilic aromatic substitution (NAS) using palladium catalysis or under reflux with DIPEA .

-

-

Acetamide Introduction :

-

Reaction of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-aminopyrimidine with 4-methoxyphenylacetyl chloride in dichloromethane (DCM) yields the acetamide derivative.

-

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Pyrimidine cyclization | K2CO3, DMF, 80°C | 65–70% | |

| NAS at C5 | Pd(dba)2, Xantphos, toluene, 110°C | 55% | |

| Acetamide coupling | DCM, TEA, RT | 82% |

Pyrazole Ring

-

Coordination Chemistry : Forms complexes with transition metals (e.g., Pd, Pt) via the pyrazole N-atoms, enabling catalytic applications .

-

N-Alkylation : Under strong bases (e.g., NaH), the pyrazole nitrogen reacts with alkyl halides to form quaternary salts .

Pyrimidine Ring

The pyrimidine core undergoes regioselective modifications:

-

Electrophilic Substitution : Chlorination or nitration occurs at the C4 position under acidic conditions .

-

Nucleophilic Displacement : The C5 acetamide group can be replaced by amines or thiols via SNAr mechanisms.

Acetamide Linker

-

Hydrolysis : The acetamide hydrolyzes to carboxylic acid under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions.

-

Reduction : LiAlH4 reduces the acetamide to a primary amine.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 6h | 2-(4-Methoxyphenyl)acetic acid | |

| Reduction | LiAlH4, THF, 0°C to RT | N-(pyrimidinyl)-2-(4-methoxyphenyl)ethylamine |

Catalytic and Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : The pyrimidine C5 position reacts with aryl boronic acids to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Introduces secondary amines at the pyrimidine C4 position .

Example Reaction :

Methoxyphenyl Group Modifications

The 4-methoxyphenyl group undergoes:

-

Demethylation : BBr3 in DCM removes the methyl group to form a phenol.

-

Electrophilic Aromatic Substitution : Nitration or sulfonation occurs at the para position relative to the methoxy group.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Demethylation | BBr3, DCM, −78°C to RT | 2-(4-Hydroxyphenyl)acetamide | |

| Nitration | HNO3, H2SO4, 0°C | 2-(4-Methoxy-3-nitrophenyl)acetamide |

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide has been investigated for its potential pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit significant anticancer properties. For instance, a related compound demonstrated growth inhibition against various cancer cell lines, indicating potential therapeutic applications in oncology .

- Protein Kinase Inhibition : The compound's structure suggests it may interact with protein kinases, which are critical in cancer progression. Research on similar compounds has shown that modifications in the pyrazole and pyrimidine rings can enhance kinase inhibitory activity .

A comprehensive assessment of the biological activity of this compound includes:

Case Study 1: Anticancer Efficacy

A study focused on a structurally similar compound demonstrated that modifications in the pyrazole and pyrimidine structures led to enhanced anticancer activity against multiple cell lines, including ovarian and lung cancers. This suggests that this compound could be further explored for similar effects.

Case Study 2: Kinase Inhibition

Research into related compounds has highlighted the importance of structural features in achieving effective kinase inhibition. The presence of both pyrazole and pyrimidine moieties appears crucial for binding affinity to kinase targets, indicating that this compound may also exhibit this property.

Wirkmechanismus

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key Structural Variations

Analysis

- Pyrimidine Modifications: The target compound’s pyrimidine lacks the 6-oxo group present in ’s analogue, which introduces a ketone capable of hydrogen bonding.

- Phenyl Substituents : The 4-methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in ’s analogue. This difference may influence electronic interactions with biological targets, such as π-π stacking or dipole interactions .

- Heterocyclic Core : Benzothiazole derivatives () replace the pyrimidine-pyrazole system with a benzothiazole ring, which is smaller and more rigid. This could affect binding pocket compatibility in enzyme targets .

Physicochemical Properties

Hypothetical Property Comparison

Key Observations

Biologische Aktivität

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in various fields.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrazole ring, a pyrimidine moiety, and an acetanilide group. The structural formula can be represented as follows:

This unique combination of functional groups contributes to its diverse biological activities.

Biological Activities

1. Anticancer Properties

This compound has shown promising anticancer activities. Studies indicate that related pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this one have demonstrated IC50 values in the micromolar range against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, suggesting potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

2. Anti-inflammatory Activity

The pyrazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could be beneficial in treating inflammatory diseases .

3. Antimicrobial Effects

Emerging studies highlight the antimicrobial potential of pyrazole derivatives. Compounds containing similar structural motifs have been reported to exhibit antibacterial and antifungal activities. The presence of the methoxy group may enhance lipophilicity, improving membrane permeability and overall efficacy against microbial strains .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Pyrazole Ring: The initial step involves reacting hydrazine derivatives with suitable diketones under acidic or basic conditions to form the pyrazole ring.

- Pyrimidine Ring Formation: The pyrazole derivative is then reacted with halogenated pyrimidines through nucleophilic substitution.

- Amide Bond Formation: Finally, coupling the intermediate with 4-methoxyphenyl acetic acid leads to the formation of the desired amide bond.

Case Studies

Several case studies have explored the biological activity of compounds structurally similar to this compound:

- Antitumor Activity: A study evaluated a series of pyrazole derivatives against various cancer cell lines and reported significant cytotoxicity with IC50 values ranging from 3 to 49 µM across different compounds .

- Inflammation Models: In vivo studies using animal models have confirmed the anti-inflammatory effects of related compounds, showing reduced swelling and inflammation markers post-treatment with pyrazole derivatives.

Q & A

Q. What are the established synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide, and what reaction conditions optimize yield?

The compound is typically synthesized via multi-step nucleophilic substitution and amide coupling reactions. A common approach involves:

- Step 1 : Reacting 3,5-dimethylpyrazole with 2-chloropyrimidine-5-carbonyl chloride under basic conditions (e.g., NaH or K₂CO₃) in anhydrous THF or DMF at 60–80°C to form the pyrimidine-pyrazole intermediate .

- Step 2 : Coupling the intermediate with 2-(4-methoxyphenyl)acetic acid using EDCI/HOBt or DCC as coupling agents in DCM or DMF, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Key optimizations include controlling moisture (to prevent hydrolysis of acyl chloride intermediates) and reaction time (12–24 hours for amide formation). Yields range from 65–80%, with purity confirmed by HPLC (>95%) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- 1H/13C NMR : The pyrazole protons (δ 2.2–2.5 ppm for methyl groups) and pyrimidine protons (δ 8.5–9.0 ppm) are diagnostic. The 4-methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH₃) and aromatic protons at δ 6.8–7.2 ppm .

- IR Spectroscopy : Amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) confirm the acetamide moiety .

- Mass Spectrometry : HRMS (ESI+) provides exact mass confirmation (e.g., [M+H]+ calculated for C₁₉H₂₀N₅O₂: 362.1612) .

- Melting Point : Typically >200°C (decomposition may occur depending on polymorphic form) .

Advanced Research Questions

Q. How can hydrogen bonding and crystal packing patterns be analyzed to resolve structural ambiguities?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is essential. Key steps include:

- Data Collection : High-resolution (≤1.0 Å) single-crystal X-ray diffraction data at low temperature (e.g., 100 K) to minimize thermal motion .

- Hydrogen Bond Analysis : Graph set analysis (as per Etter’s rules) identifies motifs like R₂²(8) for N-H···O=C interactions. For example, the acetamide NH often forms hydrogen bonds with pyrimidine N atoms, stabilizing the crystal lattice .

- Polymorph Discrimination : Variable-temperature XRD or DSC can detect polymorphs, which may explain discrepancies in reported melting points .

Q. How can researchers address contradictions in reported biological activity data?

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC₅₀ values against cancer cells (e.g., MCF-7) may arise from differences in serum concentration or passage number .

- Metastable Form Identification : Use solid-state NMR or PXRD to verify if amorphous vs. crystalline forms (with differing solubilities) impact bioactivity .

- SAR Studies : Systematically modify substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .

Q. What computational methods validate the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR). The pyrimidine-pyrazole core often occupies the ATP-binding pocket, while the 4-methoxyphenyl group enhances hydrophobic interactions .

- MD Simulations : GROMACS or AMBER can simulate binding stability (e.g., RMSD <2.0 Å over 100 ns) and identify critical residues (e.g., Lys721 in EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.